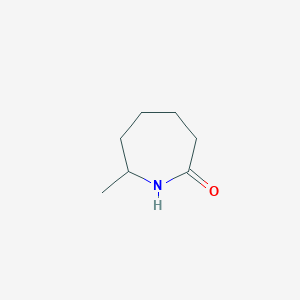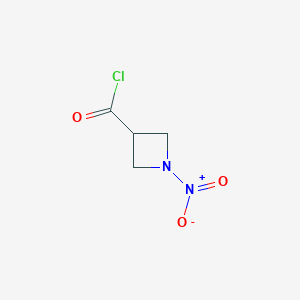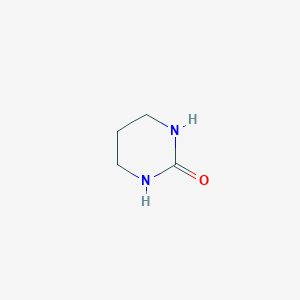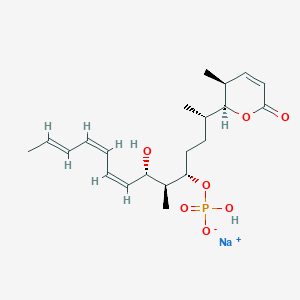
cis-10-Heptadecenoic acid
Overview
Description
cis-10-Heptadecenoic Acid is a monounsaturated fatty acid with the chemical formula C17H32O2. It is a minor constituent of ruminant fats and has been studied for its potential antitumor activity . This compound is characterized by the presence of a cis-double bond at the 10th carbon position in its 17-carbon chain.
Mechanism of Action
Target of Action
cis-10-Heptadecenoic acid is a cis-fatty acid . The primary targets of this compound are the enzymes 2,4-dienoyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase .
Mode of Action
This compound interacts with its targets, the enzymes 2,4-dienoyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase . These enzymes facilitate the synthesis of polyhydroxy-chain alkanoates .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of polyhydroxy-chain alkanoates . This process occurs under the action of the enzymes 2,4-dienoyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase .
Result of Action
The result of the action of this compound is the synthesis of polyhydroxy-chain alkanoates . These are a type of polyester produced in nature by bacterial fermentation of sugar or lipids.
Biochemical Analysis
Biochemical Properties
cis-10-Heptadecenoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as 2,4-dienoyl-CoA reductase and Delta3,Delta2-enoyl-CoA isomerase . These interactions lead to the synthesis of polyhydroxy-chain alkanoates within cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It has been reported to inhibit cell proliferation and migration, while promoting apoptosis in PC-9 non-small-cell lung cancer cells . Furthermore, it enhances the cytotoxicity of gefitinib to these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It has been reported to inhibit the activation of the phosphoinositide 3-kinase/Akt signaling pathway in treated cells .
Metabolic Pathways
This compound is involved in the beta-oxidation of unsaturated fatty acids . It interacts with enzymes such as 2,4-dienoyl-CoA reductase and Delta3,Delta2-enoyl-CoA isomerase, which are involved in fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-10-Heptadecenoic Acid can be synthesized through the catalytic hydrogenation of oleic acid to produce heptadecanoic acid, followed by filtration and distillation to obtain the refined this compound . Another method involves the esterification of this compound with methanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation and subsequent purification processes to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to its corresponding saturated fatty acid, heptadecanoic acid.
Esterification: It can react with alcohols in the presence of a catalyst to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.
Esterification: Methanol and sulfuric acid are commonly used for esterification reactions.
Major Products Formed:
Oxidation: Various oxidized fatty acids.
Reduction: Heptadecanoic acid.
Esterification: Methyl cis-10-heptadecenoate.
Scientific Research Applications
cis-10-Heptadecenoic Acid has been studied for its potential antitumor activity, particularly in inhibiting the proliferation of HL-60 cells and preventing tumor necrosis factor production from mouse macrophages . It is also used in research to understand fatty acid desaturation and elongation processes, providing insights into lipid biosynthesis pathways .
Comparison with Similar Compounds
- cis-10-Nonadecenoic Acid
- cis-8,11,14-Eicosatrienoic Acid
- cis-11,14-Eicosadienoic Acid
- cis-7,10,13,16-Docosatetraenoic Acid
Comparison: cis-10-Heptadecenoic Acid is unique due to its specific position of the cis-double bond at the 10th carbon, which influences its chemical reactivity and biological activity. Compared to other similar monounsaturated fatty acids, it has distinct properties and applications, particularly in its potential antitumor activity and role in lipid biosynthesis .
Properties
IUPAC Name |
(Z)-heptadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXICBNEOEPAZ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020803 | |
| Record name | (10Z)-10-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29743-97-3 | |
| Record name | cis-10-Heptadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10Z)-10-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10Z)-heptadec-10-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTADECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A6DO053E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)


![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)








![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)

